Thromstop
Description
Thromstop is a thrombin inhibitor widely utilized in biochemical and clinical research to modulate coagulation processes. It is characterized by its ability to irreversibly inhibit thrombin activity, making it critical for experiments requiring precise termination of thrombin-mediated reactions. For instance, this compound is added post-thrombin treatment in assays to generate factor XIIIa, ensuring controlled activation of transglutaminase activity . Clinically, this compound has been evaluated in platelet preservation studies, where it demonstrates efficacy in maintaining platelet integrity during extended storage when combined with anticoagulant formulations (e.g., citrate-phosphate-dextrose-adenine [CPDA-1], prostaglandin E-1 [PGE-1], and theophylline) .
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O4S/c28-26(29)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)31-25(33)18-30-37(35,36)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,30H,1,4-5,14-16,18H2,(H3,28,29)(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTWZTPVNIYSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006618 | |
| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86125-48-6 | |
| Record name | N(alpha)-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086125486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thromstop belongs to the thrombin inhibitor class, which includes heparin, low-molecular-weight heparins (e.g., Fragmin), hirudin, and factor Xa inhibitors (e.g., diamidino-benzofuranyl ethane). Below is a detailed comparison based on efficacy, mechanisms, and applications:
Mechanism of Action
- This compound : Directly inhibits thrombin via irreversible binding, halting fibrin formation and platelet activation .
- Heparin/Fragmin: Indirect thrombin inhibitors requiring antithrombin III as a cofactor. Heparin’s high molecular weight increases nonspecific interactions, while Fragmin’s lower weight reduces this but still causes platelet clumping .
- Hirudin : A direct thrombin inhibitor derived from leech saliva; binds thrombin reversibly with high specificity .
- Factor Xa Inhibitors (e.g., diamidino-benzofuranyl ethane): Target factor Xa upstream in the coagulation cascade, reducing thrombin generation rather than inhibiting thrombin directly .
Efficacy in Platelet Preservation
A 1989 study compared this compound, hirudin, and diamidino-benzofuranyl ethane in platelet concentrates stored for 15 days. Key findings are summarized below:
This compound and hirudin exhibited comparable performance in preserving platelet morphology and function, outperforming the factor Xa inhibitor. Both maintained near-physiological pH and minimized lactate dehydrogenase (LDH) release, indicating superior cytoprotection. In contrast, heparin and Fragmin induced platelet clumping even with citrate-based anticoagulants, rendering them unsuitable for prolonged storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
